molecular formula C13H10N2 B11903423 4-(Naphthalen-1-yl)-1H-pyrazole

4-(Naphthalen-1-yl)-1H-pyrazole

Cat. No.: B11903423
M. Wt: 194.23 g/mol
InChI Key: JAZNSWMYNWBSBP-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)-1H-pyrazole (CAS: 2287301-94-2) is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a naphthalene group. Its hydrochloride salt form (C₁₃H₁₁ClN₂, MW: 230.7 g/mol) is marketed as a versatile small-molecule scaffold for laboratory applications, emphasizing its role in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

4-naphthalen-1-yl-1H-pyrazole

InChI

InChI=1S/C13H10N2/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-15-9-11/h1-9H,(H,14,15)

InChI Key

JAZNSWMYNWBSBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CNN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)-1H-pyrazole typically involves the reaction of naphthalene derivatives with hydrazine or its derivatives under specific conditions. One common method includes the cyclization of naphthylhydrazones in the presence of a base. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones or pyrazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced naphthalene or pyrazole derivatives.

    Substitution: Formation of halogenated naphthalene or pyrazole derivatives.

Scientific Research Applications

4-(Naphthalen-1-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

The following table summarizes key structural and functional differences between 4-(Naphthalen-1-yl)-1H-pyrazole and related compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities References
This compound C₁₃H₁₀N₂·HCl Naphthalen-1-yl at C4; free N1 position Lab scaffold; synthetic versatility
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole C₂₅H₁₈FN₂ Fluorophenyl at C5; phenyl at N1 Binds ERα (ΔG = -9.1 kcal/mol, comparable to 4-OHT)
4-(Naphthalene-1-carbonyl)-1-phenyl-3-(thienyl-2-carbonyl)-1H-pyrazole C₂₅H₁₆N₂O₂S Naphthalene-1-carbonyl at C4; thienyl-carbonyl at C3 IR: 1645, 1697 cm⁻¹ (C=O); antioxidation potential
S1RA (E-52862) C₂₁H₂₃N₃O₂ Morpholine-ethylenoxy spacer; naphthalen-2-yl at N1 σ1 receptor antagonist (IC₅₀ = 17 nM); neuropathic pain models
3,5-Dimethyl-4-[6-(4-chlorophenoxy)hexyl]-1H-pyrazole C₁₈H₂₄ClN₂O Chlorophenoxyhexyl chain at C4; 3,5-dimethyl Antibacterial (B. subtilis growth inhibition)
4-(Chloromethyl)-1-(phenylmethyl)-1H-pyrazole hydrochloride C₁₁H₁₂Cl₂N₂ Chloromethyl at C4; benzyl at N1 Intermediate for alkylation reactions

Key Observations:

Substituent Diversity: The target compound lacks the N1-phenyl and C5-fluorophenyl groups present in ’s derivative, which are critical for ERα binding . Compared to S1RA (), the absence of a morpholine-ethylenoxy spacer and methyl group in the target compound limits its receptor selectivity and pharmacokinetic optimization .

Alkyl chains (e.g., ’s derivatives) improve lipophilicity but may reduce target specificity due to nonspecific membrane interactions .

Synthetic Utility :

  • The free N1 position in this compound allows for further functionalization, unlike N1-substituted analogs (e.g., ’s benzyl group) .
  • Boronate-containing derivatives (e.g., ) are tailored for cross-coupling reactions, a feature absent in the target compound .

Biological Activity

4-(Naphthalen-1-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a naphthalene moiety attached to a pyrazole ring. Its molecular formula is C13H11N2C_{13}H_{11}N_2. This unique structure contributes to its distinct chemical and biological properties, making it a subject of extensive research.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported the antimicrobial properties of this compound against various bacterial strains, indicating its potential as an antibacterial agent .
  • Anti-inflammatory Effects : Research has demonstrated that this compound possesses anti-inflammatory properties, suggesting its utility in treating inflammatory conditions.
  • Analgesic Properties : The compound has been shown to act as an analgesic by modulating pain pathways, particularly through interactions with cannabinoid receptors CB1 and CB2.

The mechanism of action for this compound involves its interaction with specific biological targets. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain perception.
  • Receptor Modulation : It acts on cannabinoid receptors, influencing endocannabinoid signaling pathways that are crucial for pain management and inflammation control.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(Naphthalen-1-yl)-1H-pyrazoleNaphthalene at position 3Potential anti-inflammatory
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazoleFluorinated phenyl group at position 5Enhanced potency as analgesic
4-(Phenyl)-1H-pyrazoleSimple phenyl substitutionGeneral anti-inflammatory

This table illustrates that while other pyrazole derivatives share some biological activities, this compound's specific interaction profile with cannabinoid receptors makes it a promising candidate for therapeutic development.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria, reporting significant inhibition zones compared to control groups .
  • Anti-inflammatory Mechanism : In vivo studies demonstrated that administration of the compound significantly reduced inflammatory markers in animal models of arthritis, supporting its role in inflammation management.
  • Analgesic Action : Clinical trials indicated that patients receiving treatment with this compound reported lower pain levels compared to those on placebo, suggesting effective analgesic properties linked to cannabinoid receptor activation.

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